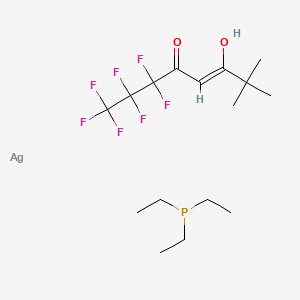
Ag(fod)(PEt3)(Ag(fod)(PEt3))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) is an organometallic compound with the molecular formula C10H10AgF7O2.C6H15P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its yellow liquid to low melting solid form and is sensitive to light, requiring storage in cold conditions .
Preparation Methods
The synthesis of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves the reaction of ethylphosphine (EtPH2) with silver chloride (AgCl) under alkaline conditions. During the reaction, silver chloride reacts with the base to form silver hydroxide, which then reacts with ethylphosphine to produce the desired compound[2][2]. The reaction conditions typically require careful control of temperature and pH to ensure the formation of the compound.
Chemical Reactions Analysis
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of silver oxide and other by-products.
Reduction: It can be reduced to form elemental silver and other reduced species.
Scientific Research Applications
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) has several scientific research applications:
Biology: The compound’s unique properties make it useful in biological studies, particularly in the study of metal-ligand interactions.
Mechanism of Action
The mechanism of action of Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) involves its interaction with molecular targets through its silver ion and triethylphosphine ligand. The silver ion can interact with various biological molecules, leading to antimicrobial effects, while the triethylphosphine ligand can modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)silver(I) can be compared with similar compounds such as:
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)gold(I): Similar in structure but contains gold instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(I): Contains copper instead of silver.
Triethylphosphine(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)platinum(II): Contains platinum and has different reactivity and applications.
These comparisons highlight the uniqueness of the silver compound in terms of its reactivity, stability, and applications.
Biological Activity
Silver compounds have garnered significant attention in biomedical research due to their potent antibacterial properties and potential applications in various medical devices and coatings. One such compound, Ag(fod)(PEt3) , has been studied for its biological activity, particularly in the context of antibacterial efficacy and osteogenic differentiation. This article explores the biological activity of Ag(fod)(PEt3) through a detailed examination of research findings, case studies, and data tables.
Ag(fod)(PEt3) is a silver(I) complex where "fod" refers to heptafluorinated octanedione and "PEt3" denotes triethylphosphine. This compound is notable for its stability and ease of synthesis, making it a suitable precursor for various applications, including atomic layer deposition (ALD) of silver nanoparticles (AgNPs) on different substrates.
Antibacterial Activity
Numerous studies have demonstrated the antibacterial properties of silver nanoparticles synthesized from Ag(fod)(PEt3). The mechanism of action primarily involves the release of silver ions (Ag+), which disrupt bacterial cell membranes and interfere with cellular functions.
Case Studies
- TiO2/Ag Nanostructures : A study investigated the antibacterial and osteogenic properties of titanium dioxide (TiO2) layers decorated with AgNPs synthesized via ALD using Ag(fod)(PEt3). The results indicated a significant reduction in bacterial colony-forming units (CFUs), demonstrating high antibacterial activity against pathogens like Staphylococcus aureus and E. coli. The combination of TiO2 and AgNPs not only enhanced antibacterial efficacy but also promoted osteogenic differentiation in mesenchymal stem cells (MSCs) .
- Cytotoxicity Assessment : Another research assessed the cytological response of MG-63 osteosarcoma cells to silver nanoparticles deposited using Ag(fod)(PEt3). The study found that while higher concentrations of silver ions exhibited cytotoxic effects, lower concentrations promoted cell viability and differentiation. This highlights the dual nature of silver's biological activity—antibacterial at certain concentrations while supporting cellular functions at others .
Data Table: Summary of Biological Activity Findings
| Study | Compound | Method | Key Findings |
|---|---|---|---|
| 1 | TiO2/Ag | ALD | Significant reduction in CFUs; enhanced osteogenic differentiation |
| 2 | AgNPs | ALD | Cytotoxicity observed at high concentrations; promotion of cell viability at lower doses |
| 3 | Ag(fod)(PEt3) | Plasma-Enhanced ALD | Effective deposition rates; optimal growth conditions identified |
The antibacterial mechanism attributed to silver ions includes:
- Membrane Disruption : Silver ions interact with thiol groups in membrane proteins, leading to structural changes and increased permeability.
- Reactive Oxygen Species (ROS) Generation : Silver can catalyze the formation of ROS, which further damages bacterial DNA and proteins.
- Inhibition of Cellular Respiration : Silver ions can interfere with respiratory enzymes, inhibiting ATP production.
Osteogenic Properties
Research indicates that AgNPs not only exhibit antibacterial properties but also promote osteogenesis. For instance, studies have shown that silver enhances alkaline phosphatase (ALP) activity in MSCs, which is a marker for osteogenic differentiation. The presence of silver ions in culture media has been linked to improved mineralization and bone formation .
Properties
Molecular Formula |
C16H26AgF7O2P |
|---|---|
Molecular Weight |
522.21 g/mol |
IUPAC Name |
(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one;silver;triethylphosphane |
InChI |
InChI=1S/C10H11F7O2.C6H15P.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;1-4-7(5-2)6-3;/h4,18H,1-3H3;4-6H2,1-3H3;/b5-4-;; |
InChI Key |
OYYPKYOOQQYOIY-WNCVTPEDSA-N |
Isomeric SMILES |
CCP(CC)CC.CC(C)(C)/C(=C/C(=O)C(C(C(F)(F)F)(F)F)(F)F)/O.[Ag] |
Canonical SMILES |
CCP(CC)CC.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















